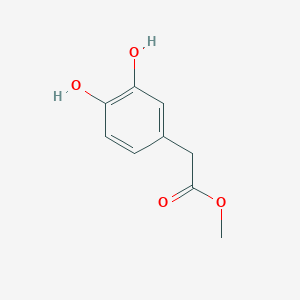

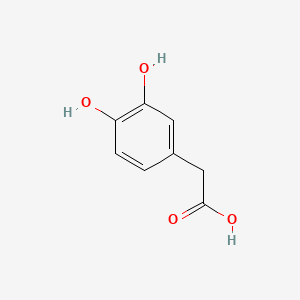

Methyl 3,4-Dihydroxyphenylacetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(3,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFILLIGHGZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451666 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-88-8 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-Dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate

Introduction: Methyl 3,4-Dihydroxyphenylacetate, also known as Methyl 2-(3,4-dihydroxyphenyl)acetate, is a polyphenol and a derivative of 3,4-Dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine.[1][2] This compound has garnered interest in the scientific community due to its presence in natural sources, such as the seeds of Ilex aquifolium, and its demonstrated biological activities.[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols related to its activity, and its role in key signaling pathways, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and descriptors are essential for substance registration, identification, and computational modeling.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

|---|---|---|

| CAS Number | 25379-88-8 | [1][3][4] |

| Molecular Formula | C₉H₁₀O₄ | [1][3][4][5] |

| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | [3] |

| Synonyms | Methyl 2-(3,4-dihydroxyphenyl)acetate, 3,4-Dihydroxyphenylacetic acid methyl ester | [1][5] |

| SMILES | OC1=C(O)C=C(CC(OC)=O)C=C1 | [1] |

| InChI Key | UGFILLIGHGZLHE-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.17 g/mol | [3][4][5] |

| Formula Weight | 182.2 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1][4] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [4] |

| logP | 0.8133 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 |[4] |

Table 3: Solubility Data

| Solvent | Solubility | Source |

|---|---|---|

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL |[1] |

Biological Activity and Applications

This compound exhibits notable antioxidant and antiviral properties. Its parent compound, DOPAC, is a key metabolite in several biological processes and has been studied for its effects on cellular pathways.

-

Antioxidant Activity : The compound is an effective scavenger of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in cell-free assays, demonstrating an IC₅₀ value of 0.0025 mg/mL.[1] This activity is largely attributed to the catechol (1,2-dihydroxybenzene) moiety, which is also present in its parent compound, DOPAC.[6][7]

-

Antiviral Activity : It has been shown to inhibit the replication of enterovirus 71 (EV71) in rhabdomyosarcoma cells at a concentration of 0.01 µg/mL.[1]

-

Metabolic Role : As the methyl ester of DOPAC, it is closely related to dopamine metabolism. DOPAC itself is a crucial catabolite formed from dopamine by the action of monoamine oxidase (MAO).[2]

-

Gut Barrier Function : The parent acid, 3,4-Dihydroxyphenylacetic acid (referred to as DHAA in some studies), has been found to ameliorate gut barrier dysfunction in type 2 diabetes mouse models by regulating the MAPK-MLCK signaling pathway.[8] It improves gut barrier function by enhancing the expression of tight junction proteins.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound and related compounds.

Synthesis: Esterification of 3,4-Dihydroxyphenylacetic Acid

While specific synthesis papers for the methyl ester were not retrieved, a general and widely used method is the Fischer esterification of the parent carboxylic acid.

Objective: To synthesize this compound from 3,4-Dihydroxyphenylacetic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-Dihydroxyphenylacetic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid) to the solution.[9] The use of an acidic catalyst is crucial for protonating the carboxyl group and facilitating nucleophilic attack by methanol.[9]

-

Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent to yield the crude product.

-

Final Purification: Purify the crude ester using column chromatography on silica gel to obtain the final product, this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common cell-free assay to determine the antioxidant capacity of a compound.[1][6]

Objective: To quantify the free radical scavenging activity of this compound.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound solution.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group containing only the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[1]

Antiviral Activity: Enterovirus 71 (EV71) Replication Assay

This protocol outlines a cell-based assay to evaluate the inhibition of viral replication.[1]

Objective: To determine the effect of this compound on EV71 replication in host cells.

Methodology:

-

Cell Culture: Culture rhabdomyosarcoma (RD) cells in an appropriate medium (e.g., DMEM supplemented with FBS) in 96-well plates until they form a confluent monolayer.

-

Infection and Treatment:

-

Remove the culture medium and infect the cells with EV71 at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add fresh medium containing various concentrations of this compound (e.g., 0.01 µg/mL) to the wells.[1] A vehicle control (e.g., DMSO) should be included.

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period corresponding to the viral replication cycle (e.g., 24-48 hours).

-

Assessment of Viral Replication: The extent of viral replication can be measured using several methods:

-

CPE Assay: Observe and score the virus-induced cytopathic effect (CPE) under a microscope.

-

Plaque Reduction Assay: Perform a plaque assay to quantify the number of infectious virus particles.

-

qRT-PCR: Extract viral RNA from the cells and quantify the viral genome copies using quantitative real-time PCR.

-

-

Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC₅₀).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its parent acid are mediated through their interaction with key cellular signaling pathways.

Dopamine Metabolism Pathway

3,4-Dihydroxyphenylacetic acid (DOPAC) is a central metabolite in the degradation of dopamine. This pathway is critical for regulating neurotransmitter levels in the brain.[2]

Caption: Metabolic pathways of dopamine degradation.

Regulation of Gut Barrier via MAPK-MLCK Pathway

The parent compound, 3,4-Dihydroxyphenylacetic acid (DHAA), has been shown to protect the intestinal barrier by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Myosin Light-Chain Kinase (MLCK) signaling pathway, which is often overactive in conditions like type 2 diabetes.[8]

Caption: Inhibition of the MAPK-MLCK pathway by DOPAC.

Induction of Phase II Cytoprotective Enzymes

As a catabolite of quercetin, DOPAC is recognized for its ability to induce phase II detoxifying enzymes, which play a crucial role in cellular protection against oxidative stress and xenobiotics.[6][7]

Caption: Induction of Phase II enzymes by DOPAC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dihydroxyphenylacetate, a catechol derivative, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, structural characteristics, and key biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant properties are presented, along with a summary of its physicochemical properties. Furthermore, a potential antiviral mechanism of action is explored through a signaling pathway diagram, providing a valuable resource for researchers engaged in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound, also known as methyl 2-(3,4-dihydroxyphenyl)acetate or 3,4-dihydroxyphenylacetic acid methyl ester, is an organic compound belonging to the catechol family.

CAS Number: 25379-88-8[1]

Molecular Formula: C₉H₁₀O₄[1]

Molecular Weight: 182.17 g/mol [2]

Chemical Structure:

(Simplified representation where Ph is a benzene ring)

The structure features a catechol ring (a benzene ring with two adjacent hydroxyl groups) attached to a methyl acetate group via a methylene bridge. This arrangement of functional groups is crucial for its biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 36 °C | ChemicalBook |

| Boiling Point (Predicted) | 335.0 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook |

| XLogP3 | 0.8 | PubChem[2] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[2] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 3,4-dihydroxyphenylacetic acid with methanol in the presence of an acid catalyst.

Materials:

-

3,4-Dihydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-dihydroxyphenylacetic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

DPPH Radical Scavenging Antioxidant Assay

This protocol outlines the procedure to evaluate the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of sample and standard solutions: Prepare a series of dilutions of this compound in methanol. Similarly, prepare a series of dilutions of ascorbic acid to serve as a positive control.

-

Assay:

-

In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only methanol and the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Biological Activity and Potential Signaling Pathway

This compound has been reported to exhibit both antioxidant and antiviral activities. Its antioxidant properties are attributed to the catechol moiety, which can donate hydrogen atoms to neutralize free radicals.

The antiviral activity of catechol derivatives has been suggested to involve the inhibition of viral neuraminidase.[3][4][5] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells. By inhibiting this enzyme, the spread of the virus can be halted. The proposed mechanism of neuraminidase inhibition by a catechol-containing compound is depicted in the following diagram.

Caption: Proposed mechanism of antiviral action of this compound via inhibition of influenza virus neuraminidase.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons, and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the methoxy carbon, the methylene carbon, and the six carbons of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the methylene group and the aromatic ring. PubChem provides access to GC-MS data for this compound.[2]

Conclusion

This compound is a versatile molecule with promising biological activities. This technical guide has provided essential information on its chemical and physical properties, detailed protocols for its synthesis and antioxidant activity assessment, and an insight into its potential antiviral mechanism. Further research into its pharmacological effects and mechanism of action is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-influenza Virus Effects of Catechins: A Molecular and Clinical Review | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-influenza Virus Effects of Catechins: A Molecular and Clinical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3,4-Dihydroxyphenylacetate: Unraveling its Natural Origins and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydroxyphenylacetate, a phenolic compound with potential biological activities, has been a subject of interest in phytochemistry and pharmacology. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources and the history of its discovery. Also known by its synonyms, including Methyl 2-(3,4-dihydroxyphenyl)acetate, 3,4-Dihydroxyphenylacetic acid methyl ester, and Homoprotocatechuic acid methyl ester, its chemical identity is well-established with the CAS number 25379-88-8, a molecular formula of C₉H₁₀O₄, and a molecular weight of 182.17 g/mol .

Despite its defined chemical nature, a definitive and comprehensive account of its natural distribution and the seminal report of its discovery remains elusive in readily available scientific literature. This guide aims to present the confirmed findings, highlight areas of ambiguity, and provide a framework for future research into this intriguing molecule.

Natural Sources: A Tale of Ambiguity

The investigation into the natural origins of this compound has revealed a significant discrepancy in the scientific record, primarily centered around its reported isolation from the seeds of Ilex aquifolium (European holly).

While a 2005 study by Nahar et al. is frequently cited for the isolation of dihydroxyphenylacetic acid derivatives from Ilex aquifolium seeds, abstracts and available data from this publication consistently refer to the isolation of Methyl 2,4-dihydroxyphenylacetate , an isomer of the target compound. This critical difference in the substitution pattern on the phenyl ring (positions 2 and 4 versus 3 and 4) makes it impossible to definitively confirm Ilex aquifolium as a natural source of this compound based on the currently accessible information.

Further complicating the matter, some chemical suppliers explicitly list Ilex aquifolium seeds as a natural source of this compound, referencing the aforementioned 2005 publication. This inconsistency underscores the need for a thorough re-examination of the primary literature to resolve this ambiguity.

Beyond this contentious point, the broader search for natural sources has yielded limited specific results for the methyl ester. However, the parent compound, 3,4-Dihydroxyphenylacetic acid (DOPAC) , is a well-known metabolite and has been identified in a variety of natural contexts:

-

Plants: DOPAC has been reported in the bark of Eucalyptus globulus and has been identified in other plant species such as Salvia officinalis and Tragopogon orientalis.

-

Human Metabolism: DOPAC is a key metabolite of the neurotransmitter dopamine in humans.

The presence of the parent acid in these sources suggests the potential for the existence of its methyl ester, but direct evidence of this natural occurrence is currently lacking.

Searches within the fungal kingdom, including medicinal mushrooms such as Ganoderma and Phellinus, have revealed the presence of structurally related phenolic compounds, like protocatechuic acid (3,4-dihydroxybenzoic acid), but not specifically this compound. Similarly, investigations into marine natural products have not yet identified this compound.

The Quest for Discovery: An Uncharted History

The historical details surrounding the initial discovery, isolation, and characterization of this compound are not well-documented in accessible scientific archives. Extensive searches of chemical literature from the early to mid-20th century, a period rich in the discovery of natural products, have not yet unearthed a seminal paper detailing its first synthesis or isolation from a natural source.

This lack of a clear discovery timeline is not uncommon for less-studied natural products. It is possible that the compound was synthesized as part of a broader chemical study without being the primary focus, or that its initial isolation from a natural source is documented in a less-digitized or obscure journal.

Experimental Protocols: A General Framework

In the absence of a confirmed natural source and a detailed isolation protocol for this compound, a general methodology for the extraction and isolation of phenolic compounds from plant material can be proposed. This serves as a template for researchers who may wish to investigate potential plant sources.

General Workflow for Isolation of Phenolic Esters from Plant Material

1. Plant Material Collection and Preparation:

-

The selected plant material (e.g., seeds, leaves, bark) should be properly identified and authenticated.

-

The material is typically air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with a suitable solvent, typically a polar solvent like methanol or ethanol, to solubilize the phenolic compounds.

-

Extraction can be performed by maceration, Soxhlet extraction, or ultrasonication.

3. Filtration and Concentration:

-

The resulting mixture is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). Phenolic compounds are often enriched in the ethyl acetate fraction.

5. Chromatographic Purification:

-

The enriched fraction is further purified using chromatographic techniques.

-

Column Chromatography: Initial separation can be achieved on a silica gel or Sephadex LH-20 column with a gradient of solvents.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

6. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, characteristic of aromatic systems.

-

Quantitative Data

Due to the lack of confirmed and quantified natural sources, a table summarizing the quantitative data of this compound in various natural matrices cannot be provided at this time.

Conclusion and Future Directions

The natural occurrence and discovery of this compound remain areas with significant knowledge gaps. The conflicting information regarding its presence in Ilex aquifolium highlights the critical need for careful verification of scientific data. Future research should prioritize the following:

-

Definitive Identification from Ilex aquifolium: A re-investigation of the chemical constituents of Ilex aquifolium seeds, with rigorous spectroscopic analysis, is necessary to resolve the existing ambiguity.

-

Broadening the Search for Natural Sources: A systematic screening of plants known to produce 3,4-dihydroxyphenylacetic acid or other related phenolic compounds could lead to the identification of new natural sources of its methyl ester.

-

Historical Literature Review: A deeper dive into older and less-accessible chemical literature may yet reveal the original report of the synthesis or isolation of this compound.

-

Biosynthetic Studies: Once a confirmed natural source is identified, studies on the biosynthetic pathway, particularly the enzyme responsible for the methylation of 3,4-dihydroxyphenylacetic acid, would be of significant interest.

This technical guide serves as a summary of the current, albeit limited, state of knowledge and a call to the scientific community to address the unanswered questions surrounding this potentially valuable natural product.

Methyl 3,4-Dihydroxyphenylacetate: A Technical Guide to its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dihydroxyphenylacetate (MDOPA), and its active acid form, 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine, are emerging as significant modulators of critical cellular signaling pathways.[1] This technical guide provides an in-depth analysis of the role of this compound in cellular mechanisms, with a particular focus on its antioxidant and anti-inflammatory properties. We will explore its interaction with the Nrf2/ARE and NF-κB signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Chemical and Physical Properties

This compound is a phenolic compound with the following properties:

| Property | Value | Source |

| Molecular Formula | C9H10O4 | PubChem CID: 11008556[2] |

| Molecular Weight | 182.17 g/mol | PubChem CID: 11008556[2] |

| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | PubChem CID: 11008556[2] |

| Synonyms | MDOPA, DOPAC methyl ester | PubChem CID: 11008556[2] |

Core Cellular Signaling Pathways

MDOPA and its acid form, DOPAC, exert their biological effects primarily through the modulation of two key signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5]

DOPAC has been shown to activate the Nrf2 pathway.[6] This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This results in the upregulation of several protective enzymes.[3][7] A study on the related compound, methyl 3,4-dihydroxybenzoate (MDHB), demonstrated its ability to upregulate Nrf2 and the antioxidant enzymes SOD1, NQO1, and GCLC.[8]

The proposed mechanism of Nrf2 activation by MDOPA is illustrated below:

References

- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 6. 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, attenuates acetaminophen (APAP)-induced liver injury through activation of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Methyl 3,4-Dihydroxyphenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydroxyphenylacetate, a phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, it is positioned at the intersection of neurotransmitter metabolism and natural product chemistry. Preliminary in vitro studies have begun to elucidate its biological activities, suggesting a spectrum of effects ranging from antioxidant and antiviral to potential anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the existing preliminary in vitro research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to support further investigation and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound and its closely related analogs.

Table 1: Antioxidant and Antiviral Activities of this compound

| Activity Assessed | Assay | Test System | Key Parameter | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | IC50 | 0.0025 mg/mL | [1] |

| Antiviral | EV71 Replication Inhibition | Rhabdomyosarcoma (RD) cells | EV71 vp1 mRNA reduction | 76.83 ± 2.47% at 0.01 µg/mL | [2] |

| Cytotoxicity | MTT Assay | Rhabdomyosarcoma (RD) cells | CC50 | 0.0726 µg/mL | [2] |

Table 2: Anti-inflammatory Activity of a Closely Related Analog (Methyl 3-bromo-4,5-dihydroxybenzoate)

| Activity Assessed | Assay | Test System | Key Parameter | Result | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 | 10.33 ± 1.53 µM | [3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a working solution of DPPH in methanol (the concentration should result in an absorbance of approximately 1.0 at 517 nm).

-

Add serial dilutions of the this compound stock solution to the wells of a 96-well plate.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

-

Anti-Enterovirus 71 (EV71) Plaque Reduction Assay

This assay evaluates the ability of a compound to inhibit viral replication.

-

Cell Line and Virus:

-

Human rhabdomyosarcoma (RD) cells

-

Enterovirus 71 (EV71)

-

-

Reagents and Materials:

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Reagents for Western blotting and RT-qPCR

-

-

Procedure:

-

Cytotoxicity Assay (MTT):

-

Seed RD cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the 50% cytotoxic concentration (CC50).

-

-

Antiviral Activity:

-

Seed RD cells in appropriate culture plates.

-

Infect the cells with EV71.

-

Treat the infected cells with non-toxic concentrations of this compound.

-

Incubate for 48 hours.

-

-

Analysis:

-

Western Blotting: Lyse the cells and perform Western blotting to detect the expression of viral proteins (e.g., VP1).

-

RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of viral RNA (e.g., vp1 mRNA). The percentage of reduction in viral mRNA is calculated relative to untreated, infected cells.

-

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line:

-

RAW 264.7 murine macrophage cell line

-

-

Reagents and Materials:

-

This compound (or a relevant analog)

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM) with FBS

-

Griess Reagent (for NO measurement)

-

MTT solution

-

-

Procedure:

-

Cell Viability Assay (MTT):

-

Seed RAW 264.7 cells in a 96-well plate and incubate.

-

Treat cells with various concentrations of the test compound for 24 hours to determine non-toxic concentrations.

-

Perform the MTT assay as described previously.

-

-

NO Inhibition Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.

-

The IC50 for NO inhibition is calculated.

-

-

Proposed Signaling Pathways and Mechanisms of Action

Based on the activities of this compound and closely related compounds, several signaling pathways are potentially involved in its mechanism of action.

Anti-inflammatory and Antiviral Signaling

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. The antiviral activity against EV71 may also involve modulation of host inflammatory responses. A plausible mechanism involves the inhibition of the Toll-like Receptor (TLR) signaling pathway, leading to the downregulation of Nuclear Factor-kappa B (NF-κB).

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the TLR4/NF-κB signaling pathway.

Neuroprotective Signaling Pathways

Studies on structurally similar compounds suggest that neuroprotective effects may be mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, potentially triggered by growth factors like BDNF.

Caption: Potential neuroprotective signaling pathways modulated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Caption: A generalized experimental workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

The preliminary in vitro data for this compound and its analogs are promising, indicating a molecule with multifaceted biological activities. Its antioxidant and antiviral properties are quantitatively supported, and there is strong inferential evidence for its potential as an anti-inflammatory and neuroprotective agent.

Future research should focus on several key areas:

-

Direct Anti-inflammatory Studies: It is imperative to conduct in vitro anti-inflammatory assays directly with this compound to obtain quantitative data, such as IC50 values for the inhibition of nitric oxide and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

-

Confirmation of Signaling Pathway Involvement: While plausible pathways have been proposed, direct evidence is needed to confirm the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways. This can be achieved through Western blot analysis of key phosphorylated proteins and reporter gene assays.

-

Neuroprotection Studies: The neuroprotective potential inferred from related compounds should be directly investigated using relevant in vitro models of neurodegeneration or oxidative stress in neuronal cell lines.

-

Broader Antiviral Screening: The antiviral activity should be explored against a wider range of viruses to determine its spectrum of action.

References

An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate as a Dopamine Metabolite Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3,4-Dihydroxyphenylacetate (MDOP), a derivative of the primary dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). It details the biochemical properties of MDOP, its position within the broader dopamine metabolic pathway, and the enzymatic processes governing its formation. This document synthesizes available data on its physicochemical characteristics and outlines relevant experimental protocols for its analysis. Furthermore, it explores the significance of dopamine metabolite analysis in the context of neurological research and drug development, providing essential information for professionals in the field.

Introduction

Dopamine (DA) is a critical catecholamine neurotransmitter involved in a multitude of physiological processes, including motor control, motivation, reward, and cognitive function.[1] Its metabolism is a crucial area of study in neuroscience and pharmacology, as dysregulation of dopaminergic pathways is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2][3] The enzymatic degradation of dopamine results in several key metabolites, with 3,4-dihydroxyphenylacetic acid (DOPAC) being a primary product of monoamine oxidase (MAO) activity.[4] this compound (MDOP) is a methyl ester derivative of DOPAC. While not a direct, major metabolite in the primary degradation cascade of dopamine, its presence can signify secondary metabolic or synthetic processes. Understanding the formation and properties of such derivatives is essential for a complete picture of dopamine pharmacology and for the development of novel therapeutic agents targeting the dopaminergic system.

Biochemical and Physicochemical Properties

This compound is the methyl ester of 3,4-dihydroxyphenylacetic acid (DOPAC). The esterification of the carboxylic acid group of DOPAC results in a molecule with altered polarity and potentially different pharmacokinetic properties. The fundamental properties of MDOP are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate | [5] |

| Synonyms | This compound, Homoprotocatechuic acid methyl ester | [6][7] |

| CAS Number | 25379-88-8 | [5][8] |

| Molecular Formula | C₉H₁₀O₄ | [5][8] |

| Molecular Weight | 182.17 g/mol | [5][8] |

| Melting Point | 51-53°C | [9] |

| Solubility | Soluble in Methanol | [9] |

| XLogP3 | 0.8 | [5] |

Role in the Dopamine Metabolic Pathway

Dopamine is metabolized through a series of enzymatic reactions primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][10] The two main initial pathways for dopamine degradation are:

-

MAO Pathway: Dopamine is oxidized by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[4] DOPAL is a highly reactive and potentially toxic intermediate.[11][12] It is subsequently converted by aldehyde dehydrogenase (ALDH) to the more stable 3,4-dihydroxyphenylacetic acid (DOPAC).[13]

-

COMT Pathway: COMT catalyzes the methylation of dopamine to produce 3-methoxytyramine (3-MT).[4][14]

DOPAC and 3-MT are further metabolized. COMT acts on DOPAC to form homovanillic acid (HVA), and MAO acts on 3-MT to also form HVA.[4] HVA is the major final end-product of dopamine metabolism and is excreted in the urine.[2]

This compound (MDOP) is not a direct product of this primary enzymatic cascade but is a derivative of DOPAC. Its formation would involve the esterification of the carboxylic acid group of DOPAC. This could occur endogenously through the action of non-specific esterase enzymes or be a result of sample preparation or synthetic procedures.[6]

Dopamine Metabolism Pathway leading to MDOP.

Biological Activity and Significance

The direct biological activity of this compound has not been extensively studied. However, the significance of its precursor, DOPAC, is well-established. DOPAC levels are often measured in preclinical and clinical studies as an index of dopamine turnover.[15] Elevated DOPAC levels can indicate increased dopamine release and metabolism.

The catechol structure of DOPAC suggests it may possess antioxidant properties.[16][17] Studies on the catabolites of quercetin, which include DOPAC, have shown that it exhibits radical scavenging activity and can induce the expression of phase II cytoprotective enzymes.[16][17] By extension, MDOP, retaining the catechol moiety, might also exhibit similar antioxidant activities.

Conversely, the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL) is known to be neurotoxic and has been implicated in the pathogenesis of Parkinson's disease.[11][18] The efficient conversion of DOPAL to DOPAC by aldehyde dehydrogenase is a critical detoxification step. Therefore, the formation of DOPAC and its subsequent derivatives like MDOP is part of a crucial pathway for mitigating the harmful effects of reactive dopamine metabolites.

Experimental Protocols

Analysis of Dopamine Metabolites by HPLC with Electrochemical Detection

The analysis of dopamine and its metabolites, including DOPAC, is commonly performed using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive and selective method.[19][20]

Objective: To quantify the levels of dopamine, DOPAC, and other metabolites in biological samples (e.g., brain tissue homogenates, microdialysates, plasma, urine).

Materials:

-

HPLC system with a pump, injector, and electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phase: A buffered aqueous solution containing an organic modifier (e.g., methanol or acetonitrile), an ion-pairing agent, and a chelating agent. A typical composition might be a phosphate buffer with EDTA and sodium dodecyl sulfate, adjusted to an acidic pH.

-

Standards: Pure dopamine, DOPAC, HVA, and an internal standard (e.g., dihydroxybenzylamine).

-

Sample preparation reagents: Perchloric acid for deproteinization, alumina for extraction.

Procedure:

-

Sample Preparation (Plasma/Urine):

-

To a known volume of plasma or urine, add the internal standard.

-

Add alumina and adjust the pH to ~8.6 with Tris buffer to facilitate the adsorption of catechols.

-

Wash the alumina to remove interfering substances.

-

Elute the catechols from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).[20]

-

-

Sample Preparation (Tissue):

-

Homogenize the tissue in a solution of perchloric acid containing the internal standard.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Filter the supernatant before injection.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a prepared sample or standard onto the column.

-

Run the separation using an isocratic flow of the mobile phase.

-

-

Electrochemical Detection:

-

Set the potential of the electrochemical detector to a value that will oxidize the compounds of interest (typically +0.6 to +0.8 V).

-

Record the chromatogram.

-

-

Quantification:

-

Identify the peaks corresponding to the analytes based on their retention times compared to the standards.

-

Calculate the concentration of each analyte by comparing the peak area (or height) ratio of the analyte to the internal standard against a calibration curve generated from the standards.

-

Workflow for HPLC-ECD Analysis of Dopamine Metabolites.

Applications in Research and Drug Development

The study of dopamine metabolites, including derivatives like MDOP, is crucial for several reasons:

-

Understanding Disease Mechanisms: Altered dopamine metabolism is a hallmark of diseases like Parkinson's, where reduced levels of DOPAC and HVA in cerebrospinal fluid are diagnostic indicators. Investigating the full spectrum of metabolites can provide deeper insights into the pathological processes.

-

Pharmacokinetic and Pharmacodynamic Studies: When developing drugs that target the dopamine system (e.g., MAO inhibitors, COMT inhibitors, dopamine reuptake inhibitors), it is essential to measure their effects on dopamine turnover.[21][22] Analyzing the levels of DOPAC, HVA, and other metabolites provides a quantitative measure of a drug's mechanism of action and efficacy.[15]

-

Biomarker Discovery: The identification and quantification of dopamine metabolites in accessible biological fluids like plasma and urine can lead to the discovery of new biomarkers for diagnosing and monitoring neurological disorders or assessing treatment response.

MDOP itself can be used in the synthesis of various compounds, including antioxidants, bacteriostatic agents, and molecules with dopaminergic properties.[6][9]

Conclusion

This compound is a methyl ester derivative of the primary dopamine metabolite, DOPAC. While not a major endogenous metabolite itself, its study is relevant for a comprehensive understanding of dopamine's metabolic fate and for synthetic chemistry applications. The analytical techniques used to measure its precursor, DOPAC, are well-established and provide a powerful tool for neuroscience research and the development of drugs targeting the dopaminergic system. A thorough characterization of all dopamine metabolites, including less common derivatives like MDOP, is essential for advancing our understanding of dopamine-related pathologies and for the discovery of novel therapeutic interventions.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. en.humanmetabolome.com [en.humanmetabolome.com]

- 3. clarityxdna.com [clarityxdna.com]

- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H10O4 | CID 11008556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-DIHYDROXYPHENYLACETIC ACID METHYL ESTER | 25379-88-8 [chemicalbook.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. chemscene.com [chemscene.com]

- 9. usbio.net [usbio.net]

- 10. news-medical.net [news-medical.net]

- 11. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity [mdpi.com]

- 13. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations in brain dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxidative metabolite of dopamine, 3,4-dihydroxyphenylacetaldehyde, induces dopamine release from PC12 cells by a Ca2+-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 20. Method for the determination of gamma-L-glutamyl-L-dihydroxyphenylalanine and its major metabolites L-dihydroxyphenylalanine, dopamine and 3,4-dihydroxyphenylacetic acid by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trait: Dopamine Metabolism (COMT) | FitnessGenes® [fitnessgenes.com]

- 22. Genetic variation in COMT activity impacts learning and dopamine release capacity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Methyl 3,4-Dihydroxyphenylacetate in Human Plasma and Urine using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,4-dihydroxyphenylacetate (MDHPA) is a metabolite of interest in various biological and pharmacological studies. Accurate quantification of MDHPA in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note provides a detailed protocol for the sensitive and selective analysis of MDHPA using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methods are based on established principles for the analysis of similar small molecule metabolites and provide a robust starting point for researchers.

Data Presentation

The following tables summarize the typical quantitative performance of the described method. These values are representative and may vary based on instrumentation and specific laboratory conditions.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Setting |

| HPLC System | Standard UHPLC/HPLC System |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 183.06 |

| Product Ion (m/z) | 123.1 |

| Collision Energy (eV) | 15 |

| Dwell Time (ms) | 100 |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 4 °C |

Table 3: Method Validation Summary

| Parameter | Plasma | Urine |

| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 12% | < 12% |

| Accuracy (% Recovery) | 88% - 105% | 92% - 108% |

| Matrix Effect (%) | 95% - 110% | 93% - 112% |

Experimental Protocols

1. Sample Preparation from Human Plasma

This protocol utilizes protein precipitation, a common and effective method for removing high-abundance proteins from plasma samples.[2]

-

Reagents:

-

Acetonitrile (ACN), HPLC grade, chilled to -20°C

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled MDHPA)

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike with 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 15 seconds and transfer to an HPLC vial for analysis.

-

2. Sample Preparation from Human Urine

For urine samples, a simple dilution or solid-phase extraction (SPE) can be employed depending on the required sensitivity and cleanliness of the sample. The "dilute-and-shoot" method is presented here for its simplicity and high throughput. For more complex urine matrices, SPE may be necessary.[3]

-

Reagents:

-

Deionized Water, HPLC grade

-

Internal Standard (IS) working solution

-

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

-

In a microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of deionized water.

-

Spike with 10 µL of the internal standard working solution.

-

Vortex for 15 seconds.

-

Transfer the diluted sample to an HPLC vial for analysis.

-

Mandatory Visualization

Caption: Workflow for Plasma and Urine Sample Preparation.

Caption: HPLC-MS/MS Analytical Workflow.

Discussion

The presented methods for the analysis of this compound in human plasma and urine are robust and reliable. The protein precipitation protocol for plasma is straightforward and effectively removes the majority of interfering proteins. The "dilute-and-shoot" approach for urine is a rapid and simple method suitable for high-throughput analysis. The use of a C18 reversed-phase column provides good retention and separation of MDHPA from other endogenous components. Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.

It is recommended to use a stable isotope-labeled internal standard for the most accurate quantification, as it co-elutes with the analyte and compensates for any variability in sample preparation and instrument response. The method should be fully validated in accordance with regulatory guidelines before its application in clinical or research studies. This includes a thorough evaluation of linearity, accuracy, precision, selectivity, recovery, and stability.

References

Application Notes and Protocols for Methyl 3,4-Dihydroxyphenylacetate in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-Dihydroxyphenylacetate (MDPA) is a phenolic acid derivative that has garnered interest for its potential therapeutic properties. While direct studies on the neuroprotective effects of MDPA are limited, extensive research on the closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), provides significant insights into its potential mechanisms and applications in neuroprotection.[1] This document outlines the neuroprotective activities, underlying signaling pathways, and detailed experimental protocols based on the available data for MDHB, serving as a comprehensive guide for investigating the neuroprotective potential of MDPA and similar phenolic compounds.

MDHB, a small molecule extracted from traditional herbs, has demonstrated antioxidant and neuroprotective effects in various in vitro and in vivo models.[2][3] Its ability to mitigate oxidative stress, inhibit apoptosis, and promote neuronal survival highlights its potential as a therapeutic agent for neurodegenerative diseases.[4][5]

Quantitative Data on Neuroprotective Effects of Methyl 3,4-dihydroxybenzoate (MDHB)

The following table summarizes the key quantitative findings from studies on the neuroprotective effects of MDHB in various assay systems. This data provides a baseline for designing and evaluating experiments with this compound.

| Assay Type | Cell Line/Model | Stressor | MDHB Concentration(s) | Key Findings | Reference(s) |

| Cell Viability (MTT Assay) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Increased cell viability in a dose-dependent manner. | [4] |

| Apoptosis (Annexin V/PI) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 4, 8 µM | Significantly decreased apoptosis rates from 38.43% to 16.23% (4 µM) and 7.47% (8 µM). | [4] |

| Neurite Outgrowth | Primary Cortical Neurons | - | 4, 8 µM | Significantly promoted neurite outgrowth. | [3] |

| Neuronal Survival | Primary Cortical Neurons | - | 2, 4, 8 µM | Increased neuronal survival in a dose-dependent manner. | [3] |

| Gene Expression (BDNF) | Primary Cortical Neurons | - | 4, 8 µM | Significantly increased Brain-Derived Neurotrophic Factor (BDNF) mRNA expression. | [3] |

| Protein Expression (Bcl-2/Bax ratio) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Up-regulated the Bcl-2/Bax ratio. | [4] |

| Protein Expression (Cleaved Caspase-3) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Reversed the TBHP-induced increase in cleaved caspase-3. | [4] |

| Protein Expression (p-Akt) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Increased the phosphorylation of Akt. | [4] |

| Lifespan Extension | C. elegans | - | 160 mg/L | Extended the mean adult lifespan by 19%. | [5] |

| Retinal Protection | rd10 mouse model of retinitis pigmentosa | Genetic | Daily intraperitoneal injection | Promoted photoreceptor survival and preserved cone morphology. | [1] |

Key Experimental Protocols

This section provides detailed methodologies for common in vitro neuroprotection assays, adapted from studies on MDHB. These protocols can be used as a starting point for evaluating the neuroprotective effects of this compound.

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neuroprotection studies.

-

Cell Culture: Culture SH-SY5Y cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Differentiation: To induce a more neuron-like phenotype, differentiate the cells by reducing the serum concentration to 1% and adding 10 µM retinoic acid to the culture medium for seven days prior to experiments.[6]

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a typical experiment to assess the protective effects of a compound against an oxidative stressor like t-Butyl hydroperoxide (TBHP).

References

- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 2. Frontiers | Methyl 3,4-Dihydroxybenzoate Induces Neural Stem Cells to Differentiate Into Cholinergic Neurons in vitro [frontiersin.org]

- 3. Methyl 3,4-dihydroxybenzoate promotes neurite outgrowth of cortical neurons cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3,4-Dihydroxyphenylacetate in Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydroxyphenylacetate (MDHP), also known as homoprotocatechuic acid methyl ester, is a phenolic compound and a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. Its catechol structure, characterized by two adjacent hydroxyl groups on a benzene ring, suggests significant antioxidant potential. This structural motif enables the compound to act as a potent scavenger of free radicals by donating hydrogen atoms or electrons. These application notes provide detailed protocols for evaluating the antioxidant capacity of MDHP using the common DPPH and ABTS assays, summarize available quantitative data, and discuss its potential mechanism of action.

Antioxidant Properties and Mechanism of Action

The antioxidant activity of phenolic compounds like MDHP is primarily attributed to their ability to neutralize free radicals. The catechol group is crucial for this activity; it can donate a hydrogen atom to a radical, and the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This prevents the initiation or propagation of radical chain reactions that can lead to cellular damage.

Emerging research on catechol-containing molecules suggests their biological effects may extend beyond simple radical scavenging to the modulation of cellular signaling pathways. One such key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Studies on structurally similar compounds, such as Methyl 3,4-dihydroxybenzoate, have demonstrated activation of the Nrf2 antioxidant pathway, suggesting a likely mechanism for MDHP's cellular protective effects.

Data Presentation: In Vitro Antioxidant Capacity

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and a closely related compound. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Assay | IC50 / EC50 Value | Reference |

| This compound | DPPH | 0.0025 mg/mL | [1] |

| Amidoester derivative of 3,4-dihydroxyphenylacetic acid | DPPH | 17 µM |

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided to ensure reproducibility and accuracy in assessing the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or electron from the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

This compound (MDHP)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Positive Control: Ascorbic acid or Trolox

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Standards:

-

Prepare a stock solution of MDHP in methanol.

-

Perform serial dilutions of the MDHP stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 100 µL of the various concentrations of MDHP or the positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the blank control.

-

A_sample is the absorbance of the test sample.

-

-

Determination of IC50: Plot the percentage of inhibition against the concentration of MDHP. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant that donates electrons or hydrogen atoms. The reduction in absorbance is proportional to the antioxidant's activity.

Materials:

-

This compound (MDHP)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Positive Control: Trolox or Ascorbic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.

-

-

Preparation of Test Compound and Standards:

-

Prepare a stock solution of MDHP in a suitable solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Prepare a similar dilution series for the positive control (Trolox).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 10 µL of the various concentrations of MDHP or the positive control.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

For the blank control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the blank control.

-

A_sample is the absorbance of the test sample.

-

-

Determination of IC50: Plot the percentage of inhibition against the concentration of MDHP. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals, is determined from the graph.

Visualizations

DPPH Assay Workflow

ABTS Assay Workflow

Proposed Nrf2 Signaling Pathway for MDHP

References

Application Notes and Protocols: Methyl 3,4-Dihydroxyphenylacetate Coated Magnetic Nanoparticles for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic nanoparticles (MNPs) are at the forefront of nanomedicine, offering significant potential in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] The efficacy and biocompatibility of these nanoparticles are critically dependent on their surface coating. An ideal coating provides colloidal stability, prevents aggregation, and offers functional groups for the conjugation of therapeutic agents and targeting ligands.[2][3]

This document provides detailed application notes and protocols for the use of Methyl 3,4-Dihydroxyphenylacetate (MDHPA) as a coating for magnetic nanoparticles. While the available literature predominantly focuses on the closely related compound, 3,4-Dihydroxyphenylacetic acid (DOPAC) , the chemical similarity suggests that MDHPA can be utilized in a similar fashion, potentially offering advantages in terms of hydrophobicity and drug interaction. The catechol group present in both molecules provides a strong anchor to the iron oxide surface of the nanoparticles, while the carboxylic acid or ester group offers a versatile handle for further functionalization.[3]

These notes will detail the synthesis of MDHPA-coated MNPs, their characterization, and protocols for their application in drug delivery, drawing upon established methodologies for DOPAC-coated nanoparticles.

Key Applications

MDHPA-coated magnetic nanoparticles are versatile platforms with a wide range of potential biomedical applications:

-

Targeted Drug Delivery: The magnetic core allows for the targeted accumulation of the nanoparticles at a specific site within the body using an external magnetic field, enhancing the therapeutic efficacy and reducing systemic side effects of potent drugs like doxorubicin.[3][4]

-

Theranostics: These nanoparticles can be engineered to combine therapeutic and diagnostic capabilities. For instance, they can act as contrast agents for MRI while simultaneously delivering a therapeutic payload.[2]

-

Magnetic Hyperthermia: When subjected to an alternating magnetic field, MNPs can generate localized heat, leading to the thermal ablation of cancer cells.[2]

-

Biosensing: The functionalized surface of the nanoparticles can be used to capture and detect specific biomolecules.[2]

Experimental Protocols

Protocol 1: Synthesis of Iron Oxide Magnetic Nanoparticles (Co-precipitation Method)

This protocol describes a common and scalable method for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs).[5]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH, 25-28%)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water. For example, dissolve 0.91 g of FeCl₃·6H₂O and 0.43 g of FeCl₂·4H₂O in 100 mL of deionized water.

-

Transfer the solution to a three-necked flask and heat to 80°C under a nitrogen atmosphere with vigorous stirring.

-

Slowly add 14 mL of ammonium hydroxide to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

-

Continue the reaction for 2 hours at 80°C under nitrogen with continuous stirring.

-

Cool the reaction mixture to room temperature.

-